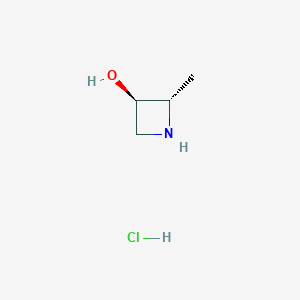

trans-2-Methylazetidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

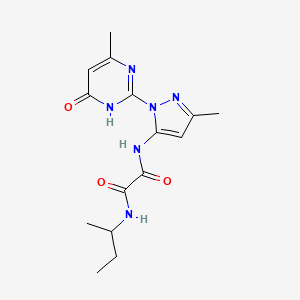

Trans-2-Methylazetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1354384-23-8 . It has a molecular weight of 123.58 and its IUPAC name is (2S,3R)-2-methyl-3-azetidinol hydrochloride .

Molecular Structure Analysis

The InChI code for trans-2-Methylazetidin-3-ol hydrochloride is 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Trans-2-Methylazetidin-3-ol hydrochloride has a molecular weight of 123.58 . It is recommended to be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, trans-2-Methylazetidin-3-ol hydrochloride is utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of ligands that can interact with biological targets, potentially leading to new therapeutic agents. The compound’s ability to form stable heterocyclic motifs makes it valuable for constructing molecules with high specificity and affinity for certain receptors or enzymes within the body .

Organic Synthesis

As an intermediate in organic synthesis, this compound is employed in the construction of complex organic molecules. Its reactivity allows for the formation of diverse chemical structures, which are essential in the synthesis of natural products, pharmaceuticals, and polymers. The azetidine ring present in trans-2-Methylazetidin-3-ol hydrochloride provides a versatile scaffold that can undergo various chemical transformations, enabling the creation of novel organic compounds .

Medicinal Chemistry

In medicinal chemistry, trans-2-Methylazetidin-3-ol hydrochloride serves as a key intermediate for the design of drug candidates. It is particularly useful in the optimization of lead compounds, where modifications to the molecular structure can enhance the drug’s efficacy, selectivity, and pharmacokinetic properties. Researchers leverage the compound’s chemical properties to improve the interaction with biological targets, which is crucial for the development of new medications .

Biochemistry

Within the realm of biochemistry, this compound is used to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its incorporation into substrates or inhibitors can help elucidate the binding sites and activity of enzymes. This is particularly important for understanding metabolic pathways and for the discovery of new biochemical tools .

Chemical Engineering

trans-2-Methylazetidin-3-ol hydrochloride: finds applications in chemical engineering research, particularly in process development and optimization. Its role in the synthesis of fine chemicals requires a thorough understanding of reaction kinetics, thermodynamics, and scale-up processes. Research in this area aims to develop efficient, cost-effective, and environmentally friendly methods for the production of this compound and its derivatives .

Industrial Uses

In industrial settings, the compound’s applications extend to the synthesis of materials and chemicals that require specific structural features. Its unique chemical properties make it suitable for use in the manufacture of advanced materials, coatings, and specialty chemicals. The development of new industrial processes often involves the use of trans-2-Methylazetidin-3-ol hydrochloride as a precursor or a catalyst in chemical reactions .

Safety and Hazards

The safety information for trans-2-Methylazetidin-3-ol hydrochloride indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(2S,3R)-2-methylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXJFDIRONLQP-RFKZQXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Methylazetidin-3-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)